molecular formula C15H14ClFN2O2S B2732041 3-(3-chloro-4-fluorophenyl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-one CAS No. 1797287-46-7

3-(3-chloro-4-fluorophenyl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-one

Cat. No.: B2732041
CAS No.: 1797287-46-7
M. Wt: 340.8
InChI Key: VOZAQJJXYKGSIB-UHFFFAOYSA-N
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Description

3-(3-chloro-4-fluorophenyl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-one is a synthetic organic compound that belongs to the class of azetidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-4-fluorophenyl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Azetidinone Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Thiazole Group: This step may involve the reaction of the azetidinone intermediate with a thiazole derivative under specific conditions.

    Attachment of the Chlorofluorophenyl Group: This can be done through substitution reactions using chlorofluorobenzene derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the azetidinone moiety.

    Reduction: Reduction reactions could target the carbonyl group in the propanone chain.

    Substitution: The chlorofluorophenyl group may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, azetidinones are known for their antimicrobial and anti-inflammatory properties. This compound could be studied for its potential biological activities.

Medicine

In medicinal chemistry, this compound might be explored for its potential as a drug candidate. Its structural features suggest it could interact with various biological targets.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-(3-chloro-4-fluorophenyl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-one would depend on its specific biological activity. Generally, it might interact with enzymes or receptors, modulating their activity. The thiazole and azetidinone rings could play a crucial role in binding to the target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-(3-chloro-4-fluorophenyl)-1-azetidinone: Lacks the thiazole group.

    3-(4-fluorophenyl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-one: Lacks the chlorine atom.

    3-(3-chloro-4-fluorophenyl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]butan-1-one: Has an additional carbon in the propanone chain.

Uniqueness

The presence of both the thiazole and azetidinone rings, along with the chlorofluorophenyl group, makes this compound unique. These structural features could contribute to its specific biological activities and chemical reactivity.

Properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFN2O2S/c16-12-7-10(1-3-13(12)17)2-4-14(20)19-8-11(9-19)21-15-18-5-6-22-15/h1,3,5-7,11H,2,4,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZAQJJXYKGSIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCC2=CC(=C(C=C2)F)Cl)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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